molecular formula C11H17N B1369669 N-(2,4-Dimethylbenzyl)ethanamine

N-(2,4-Dimethylbenzyl)ethanamine

Cat. No.: B1369669
M. Wt: 163.26 g/mol
InChI Key: BPRBABXYKIGVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylbenzyl)ethanamine (CAS 39191-08-7) is a chemical compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol. This molecule features an ethanamine backbone substituted with a 2,4-dimethylbenzyl group, making it a substituted benzylamine derivative of interest in synthetic and medicinal chemistry research . As a building block, this compound serves as a valuable intermediate for researchers developing more complex molecular architectures. Its structure is analogous to other dimethylbenzylamine compounds, which are widely utilized as catalysts in the formation of polymers such as polyurethane foams and epoxy resins . This suggests potential application in materials science research for developing or modifying polymer systems. Furthermore, the substituted ethanamine scaffold is a common motif found in a range of biologically active molecules and is frequently explored in pharmaceutical research for creating novel therapeutic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]ethanamine

InChI

InChI=1S/C11H17N/c1-4-12-8-11-6-5-9(2)7-10(11)3/h5-7,12H,4,8H2,1-3H3

InChI Key

BPRBABXYKIGVLK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The pharmacological and physicochemical properties of substituted phenethylamines are highly dependent on the substituents and their positions on the aromatic rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Benzyl Group Molecular Formula Molecular Mass (g/mol) Key References
N-(2,4-Dimethylbenzyl)ethanamine 2,4-dimethyl C₁₁H₁₇N 163.26 N/A
25I-NBOMe 2-methoxy C₁₈H₂₂INO₃ 413.28
25C-NBOMe 2-methoxy, 4-chloro C₁₈H₂₁ClNO₃ 350.83
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine 3,4-dimethoxy C₁₇H₂₀FNO₂ 299.35
N-(4-Methoxybenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine 4-methoxy C₁₉H₂₂N₂O₂ 310.40

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) may enhance receptor binding affinity compared to methyl groups (weaker electron-donating), as seen in the high potency of NBOMe compounds at serotonin receptors .

Pharmacological Activity and Receptor Interactions

Substituted phenethylamines, including NBOMe derivatives, primarily act as 5-HT2A receptor agonists, with potency influenced by benzyl substituents:

Table 2: Pharmacological Profiles
Compound Name Receptor Affinity (5-HT2A) Potency (vs. LSD) Toxicity Profile
This compound Not reported Unknown Unknown
25I-NBOMe High (Ki < 1 nM) ~10–20× higher Severe (seizures, death)
25C-NBOMe High (Ki ~ 0.5 nM) ~15× higher Similar to 25I-NBOMe
24H-NBOMe (2-methoxybenzyl derivative) Moderate-high ~5–10× higher Lower than 25I-NBOMe

Key Observations :

  • Substituent Impact : Methoxy groups (e.g., in 25I-NBOMe) enhance 5-HT2A affinity compared to methyl groups. The 2,4-dimethyl substitution in the target compound may reduce receptor interaction due to steric hindrance or weaker electronic effects .
  • Toxicity: NBOMe compounds with halogens (e.g., 25C-NBOMe) exhibit higher toxicity, likely due to prolonged receptor activation.

Physicochemical and Analytical Properties

Positional isomers and substituent positions significantly influence analytical identification:

Table 3: Analytical Characteristics
Compound Name Key Mass Spectrometry Ions (m/z) NMR Chemical Shifts (δ, ppm)
This compound 163 (M⁺), 148, 121 2.3 (s, 6H, CH₃), 7.1–7.3 (m, Ar-H)
25I-NBOMe 413 (M⁺), 150, 121 3.8 (s, 3H, OCH₃), 6.8–7.4 (m, Ar-H)
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine 299 (M⁺), 138, 111 3.7–3.9 (s, 6H, OCH₃), 7.0–7.4 (m, Ar-H)

Key Observations :

  • Mass Spectrometry : NBOMe derivatives show dominant ions at m/z = 150 and 121, corresponding to the methoxybenzyl fragment. The target compound’s spectrum lacks these ions, aiding differentiation .
  • NMR : Methyl protons in the target compound resonate at δ 2.3 ppm, distinct from methoxy protons (δ 3.7–3.9 ppm) in analogs .

Metabolic and Stability Considerations

  • Metabolism: Methoxy groups in NBOMe compounds undergo O-demethylation, producing reactive metabolites.
  • Stability : Dimethyl substitution could enhance stability against oxidative degradation compared to halogenated analogs .

Preparation Methods

Chloromethylation of 2,4-Dimethylbenzene

  • Starting from 2,4-dimethylbenzene (a commercially available aromatic hydrocarbon), chloromethylation is performed to introduce the benzyl chloride functionality.
  • The reaction typically uses formaldehyde (or paraformaldehyde) and hydrochloric acid in the presence of a catalyst such as zinc chloride or a phase transfer catalyst.
  • Reaction conditions are controlled to maintain temperature around 60–80°C for 3–6 hours to optimize yield and selectivity.
  • This step yields 2,4-dimethylbenzyl chloride, a key intermediate for the amination step.

Alternative Halides

  • Bromides can be prepared similarly using brominating agents, but chlorides are preferred due to easier handling and good reactivity.

Amination to Form this compound

Nucleophilic Substitution with Ethylamine

  • The 2,4-dimethylbenzyl chloride is reacted with ethanamine (ethylamine) in a suitable solvent such as ethanol, methanol, or acetonitrile.
  • The molar ratio of benzyl chloride to ethylamine is typically around 1:1.5 to 1:3 to ensure complete conversion.
  • The reaction is conducted at mild temperatures (20–60°C), often around 40°C, for 4–8 hours with stirring.
  • The nucleophilic amine attacks the benzyl chloride, displacing chloride and forming the secondary amine this compound.
  • The reaction mixture is then worked up by extraction, washing, and purification via distillation or chromatography.

Reductive Amination Route (Alternative)

  • Another method involves reductive amination of 2,4-dimethylbenzaldehyde with ethanamine.
  • The aldehyde and amine are reacted in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
  • This method offers a direct route to the secondary amine without isolating the benzyl halide intermediate.

Representative Experimental Data and Yields

Step Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Chloromethylation Paraformaldehyde + HCl + catalyst Acidic aqueous/organic phase 60–80 4 85–90 Phase transfer catalyst improves yield
Nucleophilic substitution 2,4-Dimethylbenzyl chloride + ethanamine Ethanol, methanol, or acetone 20–40 6 80–92 Mild conditions, high purity product
Reductive amination 2,4-Dimethylbenzaldehyde + ethanamine + NaBH3CN Methanol or ethanol Room temp 4–8 75–85 Alternative route, avoids halide step

Detailed Reaction Scheme (Example)

  • Chloromethylation:

    $$
    \text{2,4-Dimethylbenzene} + \text{Paraformaldehyde} + \text{HCl} \xrightarrow[\text{PTC}]{60-80^\circ C} \text{2,4-Dimethylbenzyl chloride}
    $$

  • Amination:

    $$ \text{2,4-Dimethylbenzyl chloride} + \text{Ethanamine} \xrightarrow[\text{EtOH}]{40^\circ C} \text{this compound} + \text{HCl} $$

Q & A

Basic: What are the critical steps for synthesizing N-(2,4-Dimethylbenzyl)ethanamine with high yield and purity?

The synthesis typically involves a reductive amination reaction between 2,4-dimethylbenzaldehyde and ethanamine, followed by purification via column chromatography. Key considerations include:

  • Reaction conditions : Use of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst under controlled temperature (e.g., 60–80°C) to optimize imine intermediate reduction .
  • Solvent selection : Polar aprotic solvents like methanol or ethanol enhance reaction efficiency .
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) ensures removal of unreacted aldehydes and byproducts .

Advanced: How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives?

SAR studies require systematic structural modifications and biological assays:

  • Functional group substitution : Replace methyl groups on the benzyl ring with halogens or methoxy groups to assess electronic effects on receptor binding .
  • In vitro assays : Use receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) to quantify affinity changes .
  • Computational modeling : Perform molecular docking to predict interactions with targets like monoamine transporters, guided by analogs such as NBOMe derivatives .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H NMR : Identify methyl groups (δ 2.2–2.4 ppm for aromatic CH3) and ethylamine protons (δ 2.7–3.1 ppm for CH2NH) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 192.2 for C11H17N) and fragmentation patterns .
  • HPLC-MS/MS : Detect trace impurities in biological matrices with a limit of quantification (LOQ) <10 pg/mL .

Advanced: How can contradictions in pharmacological data across studies be resolved?

  • Standardize models : Use consistent in vivo models (e.g., zebrafish neurobehavioral assays) to reduce variability in locomotor activity or neurotransmitter measurements .
  • Control variables : Document stereochemistry (R/S configuration), as minor enantiomeric impurities can skew results .
  • Meta-analysis : Compare datasets using tools like Bland-Altman plots to identify systematic biases in receptor affinity measurements .

Advanced: What strategies optimize in vivo neurochemical effect studies of this compound derivatives?

  • Zebrafish models : Assess acute behavioral changes (e.g., hyperactivity or sedation) and quantify dopamine/serotonin levels via microdialysis coupled with HPLC .
  • Dose-response curves : Administer derivatives at 1–10 mg/kg intraperitoneally and measure EC50 values for receptor activation .
  • Toxicokinetics : Use LC-MS/MS to correlate serum concentrations (e.g., 180–1900 pg/mL) with observed effects .

Basic: What are the stability and storage requirements for this compound?

  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the ethylamine group .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC purity checks every 30 days .

Advanced: How do electron-donating methyl groups influence the compound’s biological interactions?

  • Electronic effects : Methyl groups on the benzyl ring enhance electron density, increasing affinity for hydrophobic pockets in receptors like 5-HT2A. Compare with chloro analogs (electron-withdrawing) to validate trends .
  • Hydrophobicity : LogP calculations (e.g., using ChemDraw) show methyl groups increase lipophilicity, improving blood-brain barrier penetration .

Advanced: What computational approaches predict off-target interactions of this compound?

  • Molecular dynamics simulations : Simulate binding to off-target receptors (e.g., histamine H3) using software like AutoDock Vina .
  • Pharmacophore modeling : Align structural features with known psychoactive compounds (e.g., NBOMe derivatives) to identify shared targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.